Cas no 735-57-9 (Benzenesulfonamide,N-(4-methyl-2-nitrophenyl)-)

Benzenesulfonamide,N-(4-methyl-2-nitrophenyl)- 化学的及び物理的性質
名前と識別子
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- Benzenesulfonamide,N-(4-methyl-2-nitrophenyl)-
- N 177
- HMS3080G13
- NSC28996
- CHEMBL494368
- NSC-28996
- n-(4-methyl-2-nitrophenyl)benzenesulfonamide
- 735-57-9
- AKOS003799928
- SMR001548698
- SR-01000205776-1
- N-(4-METHYL-2-NITROPHENYL)-1-BENZENESULFONAMIDE
- MLS002639252
- Cambridge id 5343456
- DTXSID90994262
- SR-01000205776
- SCHEMBL2006238
- STL199631
-
- MDL: MFCD01212628
- インチ: InChI=1S/C13H12N2O4S/c1-10-7-8-12(13(9-10)15(16)17)14-20(18,19)11-5-3-2-4-6-11/h2-9,14H,1H3
- InChIKey: MJUHDEYUFJKWTI-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 292.05186
- どういたいしつりょう: 292.05177804g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 434
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 100Ų
じっけんとくせい
- PSA: 89.31
Benzenesulfonamide,N-(4-methyl-2-nitrophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | F601129-250mg |
N-(4-Methyl-2-nitrophenyl)benzenesulfonamide |
735-57-9 | Null | 250mg |
RMB 2490.40 | 2025-02-21 | |
Cooke Chemical | F601129-1g |
N-(4-Methyl-2-nitrophenyl)benzenesulfonamide |
735-57-9 | Null | 1g |
RMB 7973.60 | 2025-02-21 |
Benzenesulfonamide,N-(4-methyl-2-nitrophenyl)- 関連文献
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Ying-Xiu Li,Lian-Hua Li,Yan-Fang Yang,Hui-Liang Hua,Xiao-Biao Yan,Lian-Biao Zhao,Jin-Bang Zhang,Fa-Jin Ji,Yong-Min Liang Chem. Commun. 2014 50 9936
Benzenesulfonamide,N-(4-methyl-2-nitrophenyl)-に関する追加情報
Benzenesulfonamide, N-(4-methyl-2-nitrophenyl)- (CAS No. 735-57-9): A Comprehensive Overview
Benzenesulfonamide, N-(4-methyl-2-nitrophenyl)-, identified by its CAS number 735-57-9, is a significant compound in the realm of chemical and pharmaceutical research. This sulfonamide derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both a nitro group and a methyl substituent on the benzene ring imparts distinct reactivity and functionality, making it a valuable scaffold for further chemical modifications.
The< strong>benzenesulfonamide core is a well-known pharmacophore in drug design, renowned for its ability to interact with biological targets such as enzymes and receptors. The introduction of the< strong>N-(4-methyl-2-nitrophenyl) moiety enhances the compound's solubility and binding affinity, which are critical factors in the development of effective therapeutic agents. Recent studies have highlighted the< strong>benzenesulfonamide derivatives as promising candidates for treating various diseases, including cancer and inflammatory disorders.
In the context of contemporary pharmaceutical research, Benzenesulfonamide, N-(4-methyl-2-nitrophenyl)- has been explored for its potential in inhibiting key enzymes involved in disease pathways. For instance, research indicates that this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation. The< strong>nitro group, in particular, has been shown to enhance the compound's bioactivity by facilitating hydrogen bonding interactions with target proteins.
The< strong>methyl substituent at the 4-position of the benzene ring further modulates the electronic properties of the molecule, influencing its reactivity and pharmacokinetic profile. This structural feature has been leveraged to optimize drug-like properties such as metabolic stability and membrane permeability. Advanced computational methods, including molecular docking and quantum mechanical calculations, have been employed to elucidate the binding mechanisms of this compound with biological targets.
Recent advancements in synthetic chemistry have enabled the development of novel derivatives of Benzenesulfonamide, N-(4-methyl-2-nitrophenyl)-. These derivatives often exhibit improved efficacy and reduced toxicity compared to their parent compound. For example, modifications at the sulfonamide nitrogen or the aromatic ring have led to compounds with enhanced binding affinity and selectivity for specific biological targets. Such modifications are crucial for minimizing side effects and maximizing therapeutic benefits.
The< strong>sulfonamide functional group is known for its versatility in drug design due to its ability to form stable hydrogen bonds with biological molecules. In addition to its role as a pharmacophore, the sulfonamide group can also serve as a linker between different molecular fragments, allowing for the construction of complex drug candidates. The< strong>nitroaromatic moiety, on the other hand, contributes to the compound's lipophilicity and electronic distribution, which are essential for optimal pharmacokinetic properties.
In clinical settings, Benzenesulfonamide, N-(4-methyl-2-nitrophenyl)- has been investigated as a potential therapeutic agent for various conditions. Preclinical studies have demonstrated its efficacy in models of inflammation and pain management. The compound's ability to modulate key signaling pathways has sparked interest among researchers looking for novel treatments for chronic inflammatory diseases. Furthermore, its structural features make it a suitable candidate for further optimization through structure-activity relationship (SAR) studies.
The< strong>cAS number 735-57-9 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and regulatory filings. This standardized nomenclature ensures consistency across different databases and publications, aiding researchers in accessing relevant information about its synthesis, properties, and applications. The CAS registry system is an indispensable tool in chemical research, enabling efficient communication and collaboration among scientists worldwide.
The< strong>MN (Molecular Nutrition) perspective on this compound highlights its potential role in modulating metabolic processes and enhancing overall health outcomes. By targeting key enzymes and pathways involved in metabolism, Benzenesulfonamide, N-(4-methyl-2-nitrophenyl)- may contribute to improved metabolic health and reduced risk of associated diseases. This aligns with current trends in nutritional science towards identifying bioactive compounds that support metabolic function without adverse effects.
In conclusion, Benzenesulfonamide, N-(4-methyl-2-nitrophenyl)-, with its CAS number 735-57-9, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable compound for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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